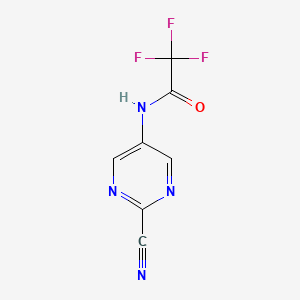
2-Cyano-5-(trifluoroacetylamino)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(trifluoroacetylamino)pyrimidine is a chemical compound with the molecular formula C7H3F3N4O and a molecular weight of 216.12 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with cyano and trifluoroacetylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyano-5-(trifluoroacetylamino)pyrimidine typically involves the reaction of 2-cyanopyrimidine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Cyano-5-(trifluoroacetylamino)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and trifluoroacetylamino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyano-5-(trifluoroacetylamino)pyrimidine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyano-5-(trifluoroacetylamino)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The cyano and trifluoroacetylamino groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Cyano-5-(trifluoroacetylamino)pyrimidine can be compared with other similar compounds, such as:
2-Cyano-5-(trifluoromethylamino)pyrimidine: This compound has a trifluoromethylamino group instead of a trifluoroacetylamino group, leading to different chemical properties and reactivity.
2-Cyano-5-(acetylamino)pyrimidine: The presence of an acetylamino group instead of a trifluoroacetylamino group results in different biological activity and applications.
The uniqueness of this compound lies in its trifluoroacetylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H3F3N4O |
|---|---|
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
N-(2-cyanopyrimidin-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)6(15)14-4-2-12-5(1-11)13-3-4/h2-3H,(H,14,15) |
Clé InChI |
ALSRVWRROVKLQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C#N)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



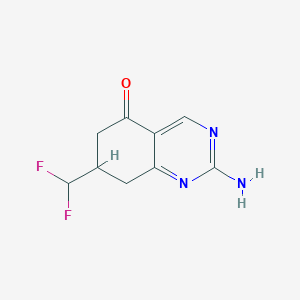
![1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11888837.png)
![1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile](/img/structure/B11888844.png)
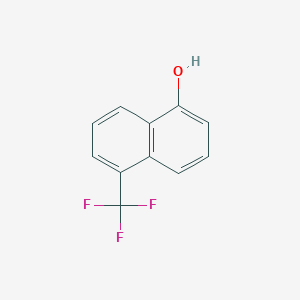
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
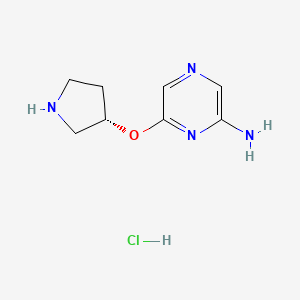
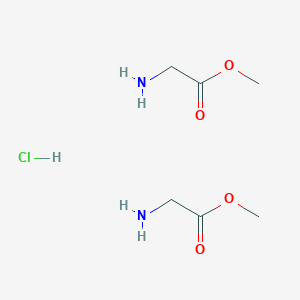


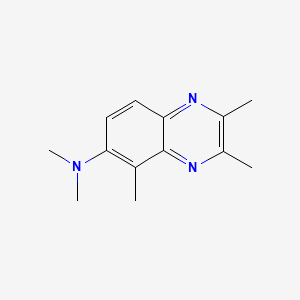

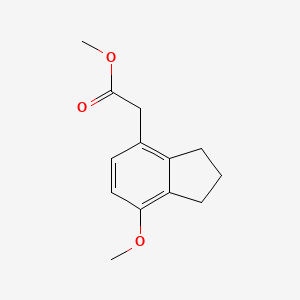
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
